Etoformin hydrochloride
Description
Contextualization within Pharmaceutical Research and Development
Etoformin (B1196765) hydrochloride is classified within the biguanide (B1667054) group of oral hypoglycemic agents. google.com This class of drugs primarily acts by reducing gluconeogenesis (the generation of glucose) and increasing the peripheral utilization of glucose. google.com The development and study of biguanide derivatives have been a significant area of focus in the pursuit of treatments for metabolic disorders. While some biguanides are well-established, others like Etoformin hydrochloride appear in scientific literature and patents, indicating their role in the broader exploration of compounds with potential therapeutic applications. google.comepo.orgjustia.commedkoo.comnih.gov
Historical Overview of this compound Discovery and Initial Characterization
Detailed historical information regarding the specific discovery and initial, in-depth characterization of this compound is not extensively documented in readily available academic literature. The compound is referenced in various patents and chemical databases, which suggests its synthesis and identification occurred within a laboratory or research setting. google.comepo.orgjustia.com However, a comprehensive narrative detailing its first synthesis, the researchers involved, and the primary characterization studies is not prominently available.
Nomenclature and Database Identification of this compound
The compound is systematically identified across various chemical and pharmaceutical databases, ensuring its precise recognition in research and development. Its nomenclature and identifiers are crucial for accurate scientific communication.
Table 1: Nomenclature and Database Identifiers for this compound
| Identifier Type | Identifier | Source |
| IUPAC Name | Imidodicarbonimidic diamide, N-butyl-N''-ethyl-, monohydrochloride | fda.gov |
| CAS Number | 53597-26-5 | fda.gov |
| PubChem CID | 170346 | google.com |
| UNII | 19HR3G3ESA | nih.gov |
| Synonyms | SH E 199, Etoformin HCl | fda.gov |
Chemical Classification and Structural Context within Parent Compound Classes
This compound is the hydrochloride salt of its parent compound, Etoformin. google.com Structurally, it belongs to the biguanide class of compounds. google.com The core structure of biguanides consists of two guanidine (B92328) groups fused together. The specific identity of a biguanide derivative is determined by the substituents attached to this core structure. In the case of Etoformin, the structure is N-butyl-N''-ethylimidodicarbonimidic diamide. fda.gov The hydrochloride salt form is often utilized in pharmaceutical development to improve the compound's stability and solubility. epo.org While some sources have anecdotally mentioned it in lists that include Bouvardin derivatives, its primary and accepted chemical classification is as a biguanide, not as a derivative of the cyclic peptide Bouvardin. researchgate.netgoogle.comevitachem.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
53597-26-5 |
|---|---|
Molecular Formula |
C8H20ClN5 |
Molecular Weight |
221.73 g/mol |
IUPAC Name |
2-butyl-1-(diaminomethylidene)-3-ethylguanidine;hydrochloride |
InChI |
InChI=1S/C8H19N5.ClH/c1-3-5-6-12-8(11-4-2)13-7(9)10;/h3-6H2,1-2H3,(H5,9,10,11,12,13);1H |
InChI Key |
KGKMETLQCMSQNT-UHFFFAOYSA-N |
SMILES |
CCCCN=C(NCC)N=C(N)N.Cl |
Canonical SMILES |
CCCCN=C(NCC)N=C(N)N.Cl |
Other CAS No. |
53597-26-5 |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization of Etoformin Hydrochloride
Comprehensive Analysis of Bouvardin Precursor Synthesis Pathways
Bouvardin is a bicyclic hexapeptide that serves as a crucial precursor in the synthesis of Etoformin (B1196765) hydrochloride. wikipedia.org Understanding its synthesis is fundamental to the production of Etoformin hydrochloride.
Isolation and Biosynthesis of Natural Bouvardin
Bouvardin is a naturally occurring compound isolated from the plant Bouvardia ternifolia. wikipedia.org Its chemical formula is C40H48N6O10 and it is derived from the amino acid sequence Ala-Ala-Tyr-Ala-Tyr-Tyr. wikipedia.org The biosynthesis of Bouvardin in Bouvardia ternifolia involves a complex series of enzymatic reactions. Phytochemical studies have confirmed the presence of Bouvardin and its derivatives, such as deoxy-bouvardin, in various parts of the plant. mdpi.com The isolation of Bouvardin from its natural source is a critical first step for its use in semi-synthetic applications.
Recent research has also shed light on the biosynthesis of similar cyclic peptides in other organisms. For instance, the biosynthesis of omphalotin, another N-methylated cyclic peptide, in fungi involves a methyltransferase and a prolyl oligopeptidase. nih.gov These enzymes act on a precursor peptide that is fused to the C-terminus of the methyltransferase. nih.gov Such studies on related natural products can provide valuable insights into the biosynthetic machinery of Bouvardin.
Total Synthesis Approaches to the Bouvardin Core Structure
The total synthesis of Bouvardin and its analogues has been a significant challenge for organic chemists, stimulating the development of novel synthetic strategies. Several research groups have reported successful total syntheses of Bouvardin, O-Methylbouvardin, and O-Methyl-N9-desmethylbouvardin. acs.orgacs.org
A key challenge in the total synthesis of Bouvardin is the construction of the 14-membered cycloisodityrosine subunit. nih.gov One successful approach involves an Ullmann macrocyclization reaction to form this critical ring system. researchgate.net The synthesis often starts from readily available amino acid derivatives, which are then elaborated through a series of peptide couplings and cyclization reactions. The strategic assembly of the linear hexapeptide precursor is crucial for achieving a successful final cyclization to the bicyclic core of Bouvardin. acs.org
The table below summarizes key aspects of a reported total synthesis approach to Bouvardin. acs.org
| Parameter | Description |
| Starting Materials | Amino acid derivatives |
| Key Reaction | Ullmann macrocyclization |
| Core Structure Formed | 14-membered cycloisodityrosine subunit |
| Final Products | Bouvardin, O-Methylbouvardin, O-Methyl-N9-desmethylbouvardin |
Semisynthetic Modifications of Bouvardin
Semisynthetic modifications of naturally isolated Bouvardin offer an alternative route to new derivatives with potentially enhanced properties. These modifications can target various functional groups on the Bouvardin molecule. For example, the hydroxyl groups or the amide nitrogens can be derivatized to introduce new functionalities. mdpi.com
The development of semisynthetic strategies allows for the creation of a diverse range of Bouvardin analogues that would be difficult to access through total synthesis alone. These efforts are crucial for exploring the structure-activity relationships of this class of compounds. nih.govresearchgate.net
Methodologies for the Formation of this compound Salt
The formation of a hydrochloride salt is a common strategy in pharmaceutical development to improve the physicochemical properties of a drug substance, such as solubility and stability. bjcardio.co.uknih.govdrugs.com
Optimization of Salt Formation Reaction Conditions
The formation of this compound involves the reaction of the free base of Etoformin with hydrochloric acid. The optimization of this reaction is critical to ensure high yield and purity of the final salt form. Key parameters that are typically optimized include the solvent system, reaction temperature, stoichiometry of the reactants, and the method of crystallization. researchgate.netresearchgate.net
For instance, in the synthesis of other hydrochloride salts like metformin (B114582) hydrochloride, various solvents and reaction conditions have been explored to maximize yield and simplify the purification process. google.comchemicalbook.comgoogle.com Microwave-assisted synthesis has also been investigated as a rapid and efficient method for preparing hydrochloride salts. mdpi.com Similar principles can be applied to optimize the formation of this compound.
The table below outlines typical parameters considered in the optimization of a salt formation reaction.
| Parameter | Considerations for Optimization |
| Solvent | Polarity, solubility of reactants and product, ease of removal. |
| Temperature | Reaction rate, stability of reactants and product, crystallization. |
| Stoichiometry | Molar ratio of Etoformin free base to hydrochloric acid. |
| Crystallization Method | Cooling, anti-solvent addition, evaporation. |
Investigation of Alternative Salt Forms and Their Stability in Research Contexts
While the hydrochloride salt is common, investigating alternative salt forms of Etoformin could offer advantages in terms of stability, solubility, or other physicochemical properties. bjcardio.co.ukdroracle.ai The selection of a suitable counter-ion is a critical step in this process. researchgate.net The stability of different salt forms under various conditions, such as temperature and humidity, is a key factor in determining their suitability for further development. nih.govsioc-journal.cn
For example, studies on metformin have explored various salt forms, including succinate (B1194679) and hydrosulfide, to improve its properties. sioc-journal.cnresearchgate.netscielo.org.mx The stability of these salts in both solid-state and in solution is thoroughly evaluated. nih.gov Similar investigations into alternative salt forms of Etoformin would involve screening a range of pharmaceutically acceptable counter-ions and assessing the stability and properties of the resulting salts.
The following table lists some common counter-ions that could be considered for forming alternative salts of Etoformin. drugs.com
| Counter-ion | Potential Advantages |
| Sulfate | May offer different solubility and stability profiles. |
| Mesylate | Often provides good crystallinity and stability. |
| Maleate | Can influence solubility and dissolution rate. |
| Tartrate | A chiral counter-ion that could be used for resolution. |
Purification Strategies for Research-Grade this compound
The purification of this compound from a crude reaction mixture is critical to obtaining a high-purity material suitable for research and analytical purposes. The process typically involves removing unreacted starting materials, by-products, and coloration. Common strategies are centered around crystallization, leveraging the solubility properties of the hydrochloride salt.
A frequently employed method involves dissolving the crude product in a solvent system, treating it with activated carbon, and inducing crystallization. wipo.int One patented method for the purification of the analogous compound, metformin hydrochloride, specifies dissolving the crude material in an aqueous ethanol (B145695) solution with a volume fraction of 70-75%. wipo.int The pH is then adjusted to a range of 3-5 with concentrated hydrochloric acid before the solution is heated to reflux. wipo.int This process is followed by filtration while hot to remove the activated carbon and other insoluble impurities, and then cooling to induce crystallization of the purified hydrochloride salt. wipo.int
Another detailed procedure involves dissolving the crude material in purified water, followed by decolorization with activated carbon for a short period. chemicalbook.com After filtering off the carbon, an 80% ethanol solution is added to the aqueous filtrate to reduce the solubility of the product, promoting crystallization upon cooling in an ice-water bath or freezer for several hours. chemicalbook.com The resulting crystals are then isolated by filtration and dried to yield the final, purified product. chemicalbook.com
These multi-step purification protocols are designed to systematically remove different types of impurities, as detailed in the table below.
Table 1: Key Stages in the Purification of Biguanide (B1667054) Hydrochlorides
| Purification Step | Purpose | Rationale |
|---|---|---|
| Dissolution in Solvent | Solubilize the desired product while leaving some impurities behind. | The choice of solvent (e.g., aqueous ethanol) is critical for differential solubility. wipo.int |
| Activated Carbon Treatment | Decolorization and removal of organic, non-polar impurities. | Activated carbon has a high surface area that adsorbs colored by-products and other large organic molecules. wipo.intchemicalbook.com |
| pH Adjustment | Ensure the stability of the hydrochloride salt and optimize solubility. | Adjusting the pH to an acidic range of 3-5 can improve the stability and color of the final product. wipo.int |
| Hot Filtration | Removal of activated carbon and insoluble impurities. | Filtering the solution while hot prevents premature crystallization of the product. |
| Cooling Crystallization | Induce precipitation of the purified product from the supersaturated solution. | A slow cooling process generally leads to the formation of larger, purer crystals. wipo.intchemicalbook.com |
| Washing and Drying | Remove residual solvent and soluble impurities from the crystal surface. | The purified, isolated filter cake is washed and dried to yield the final research-grade material. chemicalbook.com |
Exploration of this compound Analogues and Derivatives for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, guiding the modification of a lead compound to enhance its desired biological activity and minimize off-target effects. nih.gov For antidiabetic agents like Etoformin, SAR studies aim to identify which parts of the molecule are essential for its activity and how modifications affect its potency and selectivity. researchgate.net
The biguanide scaffold of Etoformin offers several sites for chemical modification to generate analogues for SAR studies. Key strategies include:
Modification of N-Substituents: The primary difference between Etoformin and Metformin lies in the substituents on the terminal nitrogen atoms of the biguanide chain. Exploring a variety of alkyl and aryl groups in these positions can significantly impact the compound's properties.
Cyclization and Hybridization: Incorporating the biguanide structure into a larger heterocyclic system is a common strategy. Moroxydine, an antiviral biguanide analogue, features a morpholine (B109124) group, demonstrating that significant structural changes can lead to different biological activities. mdpi.com Synthesizing hybrid molecules that combine the biguanide pharmacophore with other known bioactive scaffolds, such as thiazoles, triazoles, or sulfonamides, is another approach to discovering new activities or enhancing existing ones. mdpi.comsemanticscholar.orgnih.gov
Metal Complexation: Biguanides are effective bidentate ligands that readily form complexes with transition metals. mdpi.com Studying these metal complexes provides another avenue for creating derivatives with unique biological properties. mdpi.com
The insights from SAR studies are crucial for rational drug design. For instance, detailed SAR studies on structurally related compounds have successfully identified analogues that maintain high anti-gluconeogenic potential while eliminating undesired activity at other receptors, such as β-adrenergic receptors. nih.gov
Table 2: Strategies for Generating Etoformin Analogues for SAR Studies
| Modification Strategy | Example of Change | Potential Impact on Activity |
|---|---|---|
| N-Alkyl Group Variation | Replacing the ethyl or methyl group with larger or cyclic alkyl groups. | Alters lipophilicity, which can affect cell permeability and protein binding. |
| N-Aryl Substitution | Introducing phenyl or substituted phenyl groups. | Introduces potential for new pi-stacking or hydrophobic interactions with target proteins. researchgate.net |
| Pharmacophore Hybridization | Linking the biguanide moiety to a sulfonamide or thiazole (B1198619) scaffold. | May create multi-target agents or improve binding affinity through interactions with additional pockets in the target enzyme. semanticscholar.orgnih.gov |
| Bioisosteric Replacement | Replacing an amine with an ether or other functional group. | Can modulate hydrogen bonding capacity and metabolic stability. |
| Metal Coordination | Forming complexes with transition metals like copper or zinc. | Can alter the mechanism of action and cellular uptake. mdpi.com |
Green Chemistry Principles Applied to this compound Synthesis
The pharmaceutical industry is increasingly adopting the principles of green chemistry to reduce its environmental impact, improve safety, and enhance efficiency. instituteofsustainabilitystudies.commdpi.com These principles provide a framework for designing chemical processes that minimize waste and the use of hazardous substances. acs.org The synthesis of this compound can be significantly improved by applying these principles.
The conventional synthesis of biguanides like Metformin often involves reacting dimethylamine (B145610) hydrochloride with dicyandiamide (B1669379) at high temperatures (120-140 °C) for several hours, a process that is energy-intensive. mdpi.com Green chemistry offers several alternatives to improve this process:
Energy Efficiency: One of the core principles is the design for energy efficiency. nih.gov A significant improvement has been demonstrated through microwave-assisted synthesis. In one study, the reaction to form metformin hydrochloride was completed in just 5 minutes under microwave irradiation, with a 92% yield, compared to 4 hours of conventional heating. mdpi.com This drastically reduces energy consumption.
Waste Prevention and Atom Economy: Green chemistry emphasizes preventing waste rather than treating it after it has been created. instituteofsustainabilitystudies.com Metrics like the E-factor (mass of waste per mass of product) and process mass intensity (total mass in vs. mass of product out) are used to quantify waste. acs.org Optimizing reactions to maximize atom economy—the incorporation of all reactant atoms into the final product—is a key goal. acs.org
Use of Safer Solvents and Auxiliaries: Traditional synthesis may use hazardous solvents. Green approaches prioritize the use of safer solvents like water or ethanol or aim for solvent-free reactions. ejcmpr.com The microwave-assisted synthesis of metformin hydrochloride was performed by spotting the reactants on a thin-layer chromatography (TLC) plate, minimizing the need for bulk solvents. mdpi.com
Reduction of Derivatives: Avoiding unnecessary derivatization steps, such as the use of protecting groups, can reduce the number of reaction steps, thereby saving resources and preventing waste. acs.orgnih.gov
Table 3: Comparison of Conventional vs. Green Synthesis Approach for a Biguanide Hydrochloride
| Parameter | Conventional Method | Green Chemistry Method (Microwave-Assisted) |
|---|---|---|
| Energy Source | Oil bath / heating mantle | Microwave irradiation mdpi.com |
| Reaction Time | ~4 hours mdpi.com | ~5 minutes mdpi.com |
| Solvent Use | Bulk organic solvent | Minimal (few drops on a TLC plate) mdpi.com |
| Energy Consumption | High | Significantly lower |
| Yield | ~69% mdpi.com | ~92% mdpi.com |
By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable, economical, and safer.
Advanced Analytical Methodologies for Etoformin Hydrochloride Research
Chromatographic Techniques for Quantitative and Qualitative Analysis of Metformin (B114582) Hydrochloride
Chromatography is a cornerstone for the separation and analysis of metformin hydrochloride and its related substances. Various chromatographic methods have been developed to suit different analytical needs.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative determination of metformin hydrochloride in bulk drug and pharmaceutical formulations. nih.govresearchgate.netinnovareacademics.inresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common approach. innovareacademics.inresearchgate.net
Method development often involves optimizing the stationary phase, mobile phase composition, flow rate, and detection wavelength. C18 columns are frequently employed as the stationary phase. nih.govresearchgate.netinnovareacademics.inijpsr.com The mobile phase typically consists of a buffer solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.netijpsr.com The pH of the buffer is a critical parameter that can be adjusted to achieve optimal separation. nih.gov UV detection is commonly performed at wavelengths around 232 nm to 234 nm. innovareacademics.inasianpubs.org
The goal of HPLC method development is to achieve a simple, rapid, accurate, and robust method with good resolution between metformin and any potential impurities or degradation products. innovareacademics.innih.gov Validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. innovareacademics.inijpsr.com
Here is an interactive data table summarizing various HPLC methods for Metformin Hydrochloride analysis:
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
| Inertsil C18 (250 × 4.6 mm) | Buffer (potassium dihydrogen pH 4.0) and methanol (65:35 v/v) | 1.0 | 220 | Not Specified | ijpsr.com |
| Phenomenex C18 | Acetonitrile:phosphate buffer (65:35) pH 5.75 | 1.0 | 233 | 2.3 | nih.govijpsonline.com |
| Discovery C18 (250 mm x 4.6 mm, 5.0 µm) | 34% acetonitrile and 66% aqueous phase (10 mM KH2PO4 and 10 mM sodium lauryl sulfate), pH 5.2 | 1.3 | 233 | Not Specified | researchgate.net |
| Shimadzu shim-pack GIST C18 (5μm×4.6×250 mm) | 70% buffer (0.002% Tetra-Butyl Ammonium (B1175870) Hydroxide) and 30% acetonitrile | 0.5 | 232 | 3.5 | innovareacademics.inresearchgate.net |
| Grace Cyano column (250 mm×4.6 mm) 5 µm | 25 mM ammonium bicarbonate buffer and acetonitrile (65:35, v/v) | 1.0 | 207 | Not Specified | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and quantification of metformin hydrochloride and its metabolites in preclinical studies. evotec.comdergipark.org.tr This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. dergipark.org.tr
In preclinical research, understanding the metabolic fate of a drug is crucial. evotec.com LC-MS enables the profiling of metabolites in various biological matrices, such as liver microsomes. nih.govmdpi.com The process often involves incubating the drug with liver microsomes from different species (e.g., human, rat, dog) to identify the major metabolites formed. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, which aids in the elucidation of the elemental composition of metabolites. frontiersin.org
The data obtained from LC-MS studies, including chromatograms and mass spectra, are essential for characterizing the metabolic pathways of the drug. evotec.com This information is critical for assessing the safety and efficacy of new drug candidates.
A study on the preclinical pharmacokinetics of a new etomidate (B1671615) analogue, ET-26-HCl, utilized UPLC-Q-TOF-MS to identify major metabolites in liver microsomes from various species. nih.gov This highlights the importance of LC-MS in early drug development.
Gas Chromatography (GC) is another valuable analytical technique, particularly for the analysis of volatile and semi-volatile precursors and impurities in the synthesis of metformin hydrochloride. rasayanjournal.co.inijpsonline.com Headspace GC is a common method for determining residual solvents and other volatile organic compounds. ijpsonline.com
One application of GC in this context is the analysis of secondary and tertiary amines, such as dimethylamine (B145610), which may be present as impurities from the manufacturing process. ijpsonline.com A headspace GC method was developed for the determination of dimethylamine hydrochloride and triethylamine (B128534) hydrochloride in metformin hydrochloride without the need for derivatization. ijpsonline.com This method involved dissolving the sample in dimethyl sulfoxide (B87167) (DMSO) with imidazole (B134444) as a base. ijpsonline.com
GC coupled with a mass spectrometer (GC-MS) provides enhanced specificity and sensitivity, allowing for the confident identification and quantification of trace-level impurities. rasayanjournal.co.inedqm.eu For instance, a GC-MS method has been developed for the screening of N-Nitrosodimethylamine (NDMA), a potential carcinogenic impurity, in metformin active pharmaceutical ingredients (APIs) and finished dosage forms. edqm.eu
Here is an interactive data table summarizing GC methods for analyzing precursors and impurities in Metformin Hydrochloride:
| Analyte(s) | GC Column | Injection Mode | Detector | Key Methodological Detail | Reference |
| Dimethylamine hydrochloride, Triethylamine hydrochloride | DB624 (30 m×0.32 mm i.d., 1.8 µm film thickness) | Headspace | FID | Dissolution in DMSO and imidazole | ijpsonline.com |
| N-Nitrosodimethylamine (NDMA) | Restek Rtx-624 with guard-column (30 m x 0.32 mm I.D., 1.8 µm) | Split | MS | Liquid injection | edqm.eu |
| Metformin | Restek Rtx-624 with guard-column (30 m x 0.32 mm I.D., 1.8 µm) | Split | MS | Direct injection | rasayanjournal.co.in |
Spectroscopic Techniques for Metformin Hydrochloride Characterization
Spectroscopic techniques are indispensable for the structural elucidation and characterization of metformin hydrochloride.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of organic compounds like metformin hydrochloride. researchgate.netresearchgate.netmdpi.comethernet.edu.et Both ¹H NMR and ¹³C NMR are used to provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. frontiersin.orgresearchgate.net
In ¹H NMR, the chemical shifts and coupling patterns of the protons are analyzed to confirm the connectivity of the atoms. For metformin hydrochloride, a characteristic singlet signal for the N,N-dimethyl group is typically observed. researchgate.net Quantitative NMR (qNMR) can also be employed for the accurate determination of metformin hydrochloride in pharmaceutical formulations using an internal standard. researchgate.net
¹³C NMR provides information about the carbon skeleton of the molecule. frontiersin.org Studies have reported the chemical shifts for the carbon atoms in metformin hydrochloride, further confirming its structure. frontiersin.orgchemicalbook.com
Here is an interactive data table of reported NMR data for Metformin Hydrochloride:
| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
| ¹H | D₂O | 2.91 | singlet | -N(CH₃)₂ | researchgate.net |
| ¹³C | DMSO-d6 | 159.68 | Not Specified | C=N | frontiersin.org |
| ¹³C | DMSO-d6 | 158.80 | Not Specified | C=N | frontiersin.org |
| ¹³C | DMSO-d6 | 37.90 | Not Specified | -N(CH₃)₂ | frontiersin.org |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are widely used for the identification and quality control of metformin hydrochloride.
Infrared (IR) Spectroscopy: IR spectroscopy provides a "fingerprint" of a molecule by measuring the vibrations of its bonds. chemicalbook.comchemclassjournal.comnih.gov The IR spectrum of metformin hydrochloride exhibits characteristic absorption bands corresponding to its functional groups. asianpubs.orgchemclassjournal.com Key vibrational bands include N-H stretching, C=N stretching, and C-N stretching vibrations. asianpubs.orgnih.gov The presence and position of these bands can confirm the identity of the compound and detect any potential polymorphic forms or interactions with excipients. nih.gov
Here is an interactive data table of characteristic IR absorption bands for Metformin Hydrochloride:
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |
| N-H stretching | 3372 | Medium to Strong | asianpubs.org |
| Asymmetric N-H stretching | 3300 | Medium | asianpubs.org |
| Symmetric N-H stretching | 3176 | Medium | asianpubs.org |
| C=N stretching | 1634, 1573, 1562 | Strong | nih.gov |
| C-N stretching | 1170, 1061, 1033 | Weak to Medium | asianpubs.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a simple and rapid method for the quantitative analysis of metformin hydrochloride in bulk and pharmaceutical dosage forms. nih.govresearchgate.netijper.org Metformin hydrochloride exhibits a characteristic absorption maximum (λmax) in the UV region, typically around 234 nm. asianpubs.orgijper.org This property is utilized in spectrophotometric assays to determine the concentration of the drug in a solution by measuring its absorbance and applying the Beer-Lambert law. nih.govnih.gov The method is often validated for linearity, accuracy, and precision. researchgate.net
Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis
Mass spectrometry is an indispensable tool in the structural elucidation and confirmation of Etoformin (B1196765) hydrochloride. It provides a highly accurate determination of the molecule's mass and offers insights into its structure through the analysis of fragmentation patterns. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are frequently employed. researchgate.net
In a typical analysis, Etoformin is ionized, often using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which minimize fragmentation and keep the parent molecule intact. researchgate.net The protonated molecular ion [M+H]⁺ is then detected by a mass analyzer, such as a Time-of-Flight (TOF) or ion trap instrument. researchgate.netfrontiersin.org For Etoformin (chemical formula: C₅H₁₃N₅), the expected monoisotopic mass of the free base is approximately 143.1171 g/mol . The high-resolution mass spectrometer would detect the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) value corresponding to this mass, confirming its elemental composition with high precision. frontiersin.org
Further structural information is obtained through tandem mass spectrometry (MS/MS or MSⁿ). nih.gov In this process, the parent ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. chimia.ch The analysis of these fragments helps to confirm the molecule's structure. The fragmentation of biguanides like Etoformin typically involves the cleavage of C-N and N-N bonds. While specific fragmentation data for Etoformin is not widely published, the patterns can be inferred from its close structural analog, Metformin. researchgate.netlibretexts.org
Table 1: Predicted Mass Spectrometry Data for Etoformin This table is predictive, based on the structure of Etoformin and known fragmentation patterns of similar biguanide (B1667054) compounds like Metformin.
| Ion Description | Predicted m/z | Fragmentation Pathway |
| Protonated Molecular Ion [M+H]⁺ | ~144.12 | Intact molecule with an added proton. |
| Loss of Ammonia (B1221849) [M+H-NH₃]⁺ | ~127.10 | Loss of an ammonia group (-NH₃). |
| Loss of Ethyl Group [M+H-C₂H₅]⁺ | ~115.09 | Cleavage of the ethyl group. |
| Guanidine (B92328) Fragment | ~60.06 | Formation of a stable guanidine-related ion. |
Electrophoretic Techniques for Etoformin Hydrochloride Purity and Homogeneity Assessment
Electrophoretic techniques, particularly Capillary Electrophoresis (CE), are powerful methods for assessing the purity and homogeneity of ionic species like this compound. europeanpharmaceuticalreview.com Capillary Zone Electrophoresis (CZE), the most common mode of CE, separates compounds based on their charge-to-mass ratio in an electric field. sciex.com This technique offers high separation efficiency, rapid analysis times, and requires only minute sample volumes. europeanpharmaceuticalreview.commdpi.com
For the analysis of this compound, a fused-silica capillary is filled with a background electrolyte (BGE) buffer at a specific pH. nih.gov When a high voltage is applied across the capillary, Etoformin, which is positively charged at acidic to neutral pH, migrates towards the cathode (negative electrode). sciex.com The migration speed is dependent on its electrophoretic mobility and the electroosmotic flow (EOF) of the buffer. sciex.com Impurities with different charge-to-mass ratios will migrate at different velocities, resulting in their separation into distinct peaks detected, typically by UV absorbance. bch.ro
The purity of an this compound sample is determined by comparing the peak area of the main component to the total area of all detected peaks in the electropherogram. A stability-indicating CE method can be developed by validating its ability to separate the intact drug from its potential degradation products. nih.gov
Table 2: Example Capillary Zone Electrophoresis (CZE) Method Parameters for Biguanide Analysis The following parameters are based on established methods for the analysis of the related compound, Metformin hydrochloride, and are applicable to this compound research.
| Parameter | Condition | Reference |
| Capillary | Fused Silica (e.g., 68.5 cm length, 50 µm i.d.) | nih.govbch.ro |
| Background Electrolyte (BGE) | 75 mmol/L Phosphate Buffer with 30% Acetonitrile | mdpi.com |
| pH of BGE | 4.0 | mdpi.com |
| Applied Voltage | +15 to +25 kV | mdpi.comnih.gov |
| Injection Mode | Hydrodynamic (e.g., 0.5 psi for 10 s) | mdpi.com |
| Capillary Temperature | 25 °C | mdpi.com |
| Detection | UV Absorbance at 210-230 nm | mdpi.comnih.gov |
Impurity Profiling and Degradation Product Analysis of this compound in Research Samples
Impurity profiling is a critical aspect of pharmaceutical research and development, aimed at the detection, identification, and quantification of impurities in drug substances. ijbpas.com These impurities can originate from the manufacturing process or arise from the degradation of the active substance over time. researchgate.net Forced degradation studies are intentionally conducted to produce degradation products under stressed conditions (e.g., acid, base, oxidation, heat, light) to understand the stability of the molecule and develop stability-indicating analytical methods. impactfactor.orgirjmets.com
For this compound, this process involves subjecting the compound to harsh conditions and then analyzing the resulting mixture to separate and identify any degradants. nih.gov High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) mode, coupled with a photodiode array (PDA) or mass spectrometry detector, is the most common technique for this purpose. doaj.orglcms.czlcms.cz HILIC is especially well-suited for separating highly polar compounds like Etoformin and its potential impurities. lcms.czlcms.cz
LC-MS is particularly powerful for identifying unknown degradation products. nih.gov The chromatographic separation isolates the impurities, and the mass spectrometer provides mass and structural information for their identification. chimia.ch Common degradation pathways for biguanides like Metformin, which are relevant to Etoformin, include hydrolysis and oxidation. nih.govresearchgate.netnih.gov Identified impurities are then quantified to ensure they are below acceptable limits.
Table 3: Potential Impurities and Degradation Products of Biguanides This table lists impurities that have been identified in the related compound, Metformin, and could potentially be relevant in the analysis of Etoformin due to structural similarities and synthesis pathways.
| Compound Name | Type | Common Analytical Method | Reference |
| 1-Methylbiguanide | Process Impurity/Degradant | HPLC, HILIC-MS | lcms.cz |
| Cyanoguanidine | Process Impurity/Degradant | RP-HPLC, HILIC | lcms.czptfarm.pl |
| Melamine (2,4,6-Triamino-1,3,5-triazine) | Degradant | RP-HPLC, HILIC-MS | doaj.orglcms.cz |
| (4,6-diamino-1,3,5-triazin-2-yl)guanidine | Process Impurity | HILIC-MS | lcms.cz |
| N,N-Dimethyl-1,3,5-triazine-2,4,6-triamine | Process Impurity | HILIC-MS | lcms.cz |
Molecular and Cellular Pharmacology of Etoformin Hydrochloride Preclinical Focus
In Vitro Investigations of Etoformin (B1196765) Hydrochloride’s Mechanism of Action
In vitro studies using various cell systems have been fundamental in dissecting the complex and multifaceted ways etoformin and related biguanides exert their effects. These investigations have identified key molecular targets, signaling pathways, and metabolic processes that are modulated by this class of compounds.
The therapeutic effects of etoformin are understood to originate from its interaction with several specific molecular targets. While the complete picture is still evolving, a primary and widely accepted target is the mitochondrial respiratory chain. nih.gov
Mitochondrial Respiratory Chain Complex I: A substantial body of evidence from in vitro experiments points to the inhibition of Complex I of the mitochondrial respiratory chain as a principal molecular action of biguanides like metformin (B114582). wikipedia.orgnih.govmdpi.com This inhibition leads to a mild decrease in ATP synthesis and a corresponding increase in the cellular AMP/ATP ratio. nih.gov
Mitochondrial Glycerol-3-Phosphate Dehydrogenase (GPD2): More recent studies have proposed that biguanides can also inhibit the mitochondrial enzyme GPD2. wikipedia.org This action is thought to be mediated through an interaction with Complex IV and results in an increased cytosolic redox state, which contributes to the reduction of gluconeogenesis from glycerol. nih.gov
AMP-activated protein kinase (AMPK): While often described as an AMPK activator, metformin does not appear to directly activate LKB1 or AMPK in cell-free assays. nih.gov Instead, its activation of AMPK in intact cells is considered an indirect consequence of the rise in the AMP/ATP ratio caused by mitochondrial inhibition. wikipedia.orgnih.gov
Dihydrofolate Reductase (DHFR): Structural studies have shown that biguanides, including metformin and the more potent phenformin (B89758), can competitively inhibit E. coli dihydrofolate reductase (ecDHFR). nih.gov This suggests a potential interaction with folate metabolism, which may be significant in the gut microbiome where drug concentrations are high. nih.gov
Table 1: Key Molecular Targets of Biguanides (e.g., Etoformin/Metformin) in Preclinical In Vitro Models This table is interactive. Click on the headers to sort.
| Target | Cellular Location | Direct/Indirect Action | Primary Consequence of Interaction | References |
|---|---|---|---|---|
| Mitochondrial Respiratory Chain Complex I | Inner Mitochondrial Membrane | Direct Inhibition | Decreased ATP production, increased AMP/ATP ratio | wikipedia.orgnih.govmdpi.com |
| Mitochondrial Glycerol-3-Phosphate Dehydrogenase (GPD2) | Inner Mitochondrial Membrane | Indirect Inhibition (via Complex IV) | Increased cytosolic redox state (NADH/NAD+), reduced glycerol-derived gluconeogenesis | wikipedia.orgnih.gov |
| AMP-activated protein kinase (AMPK) | Cytoplasm, Nucleus | Indirect Activation | Activation of catabolic pathways, inhibition of anabolic pathways | wikipedia.orgnih.gov |
| Dihydrofolate Reductase (DHFR) | Cytoplasm (e.g., in gut microbiota) | Direct Inhibition | Potential perturbation of folate homeostasis | nih.gov |
By engaging its molecular targets, etoformin instigates changes in several critical intracellular signaling pathways that regulate cell growth, proliferation, and metabolism.
LKB1/AMPK Pathway: The most extensively studied pathway modulated by biguanides is the LKB1/AMPK signaling cascade. The increase in the cellular AMP/ATP ratio leads to the activation of AMPK, a master regulator of cellular energy homeostasis. nih.govnih.gov Activated AMPK then phosphorylates numerous downstream targets to restore energy balance. nih.gov
mTOR Signaling: A key downstream effector of AMPK is the mammalian target of rapamycin (B549165) (mTOR) pathway, specifically mTOR complex 1 (mTORC1), which is a central regulator of cell growth and protein synthesis. nih.govnih.gov AMPK inhibits mTORC1 signaling through phosphorylation of both the tuberous sclerosis complex 2 (TSC2) and Raptor, a component of the mTORC1 complex. nih.gov Some studies suggest metformin can also inhibit mTOR through AMPK-independent mechanisms. nih.gov
Glucagon (B607659)/cAMP/PKA Pathway: In hepatocytes, biguanides can inhibit gluconeogenesis by antagonizing the action of glucagon. nih.gov This is achieved by reducing cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn decreases the activity of Protein Kinase A (PKA), a key enzyme in the glucagon signaling cascade. wikipedia.orgnih.gov
Insulin (B600854)/IGF-1 Signaling: In vitro studies show that biguanides can indirectly inhibit the insulin/IGF-1 signaling pathway. nih.govamegroups.cn This is partly a consequence of reduced insulin levels due to improved glucose metabolism, but also through direct cellular effects mediated by AMPK activation, which can suppress downstream components of the insulin signaling cascade. nih.gov
NF-κB Signaling: Metformin has been shown in vitro to modulate inflammatory responses by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) pathway in various cell types, including fibroblasts and cancer cells. d-nb.infofrontiersin.org
Table 2: Cellular Signaling Pathways Modulated by Biguanides (e.g., Etoformin/Metformin) in Vitro This table is interactive. Click on the headers to sort.
| Signaling Pathway | Key Modulated Component(s) | Effect of Modulation | Primary Downstream Outcome | References |
|---|---|---|---|---|
| LKB1/AMPK | AMPK | Activation | Phosphorylation of metabolic enzymes | nih.govnih.gov |
| mTOR | mTORC1, 4EBP1, S6K1 | Inhibition | Decreased protein synthesis and cell proliferation | nih.govmdpi.com |
| Glucagon Signaling | cAMP, PKA | Inhibition | Decreased expression of gluconeogenic enzymes | wikipedia.orgnih.gov |
| Insulin/IGF-1 | Insulin Receptor, IGF-1 Receptor | Indirect Inhibition | Reduced cell growth and proliferation signals | nih.govamegroups.cn |
| NF-κB | NF-κB | Suppression | Reduced expression of inflammatory genes | d-nb.infofrontiersin.org |
The modulation of signaling pathways by etoformin translates into profound effects on cellular metabolism, particularly glucose and lipid homeostasis.
Inhibition of Hepatic Gluconeogenesis: A primary metabolic effect observed in vitro is the suppression of glucose production in hepatocytes. nih.govnih.govnih.gov This is a direct result of the inhibition of the mitochondrial respiratory chain, the resulting alteration in the cellular energy and redox state, and the antagonism of glucagon signaling. nih.govmdpi.com
Increased Glucose Uptake: In vitro studies using skeletal muscle cells, such as C2C12 myoblasts, have shown that biguanides can potentiate insulin-mediated glucose uptake. nih.govfda.gov This effect enhances the disposal of glucose from the extracellular environment into peripheral tissues. fda.gov
Stimulation of Glycolysis: By inhibiting mitochondrial respiration, cells are driven towards anaerobic glycolysis to generate ATP. fda.govdrugbank.com This is observed in intestinal enterocytes, which exhibit increased glucose metabolism and lactate (B86563) production in the presence of metformin. drugbank.com
Modulation of Fatty Acid Metabolism: The activation of AMPK leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. nih.gov This action shifts the cell from lipid synthesis towards fatty acid oxidation, which can help reduce intracellular lipid stores. wikipedia.org
Table 3: Effects of Biguanides (e.g., Etoformin/Metformin) on Cellular Metabolic Processes in Vitro This table is interactive. Click on the headers to sort.
| Metabolic Process | Cell Type(s) | Observed Effect | Underlying Mechanism | References |
|---|---|---|---|---|
| Hepatic Gluconeogenesis | Hepatocytes | Inhibition | Mitochondrial inhibition, AMPK activation, reduced cAMP | nih.govnih.govnih.gov |
| Glucose Uptake | Skeletal muscle cells, Adipocytes | Increased | Potentiation of insulin signaling, GLUT4 translocation | wikipedia.orgfda.gov |
| Glycolysis | Intestinal cells, Cancer cells | Stimulation | Shift to anaerobic metabolism due to mitochondrial inhibition | fda.govdrugbank.com |
| Fatty Acid Synthesis | Hepatocytes, Adipocytes | Inhibition | AMPK-mediated phosphorylation and inhibition of ACC | nih.gov |
| Fatty Acid Oxidation | Hepatocytes, Skeletal muscle cells | Activation | AMPK-mediated inhibition of ACC, reduced malonyl-CoA | wikipedia.orgnih.gov |
Etoformin and its analogs exert significant control over the expression of genes and the regulation of proteins involved in numerous cellular functions, including cell cycle, metabolism, and inflammation.
Epigenetic Modifications: In vitro evidence suggests that biguanides can influence epigenetic processes. nih.gov The activation of AMPK can lead to the phosphorylation and modulation of epigenetic enzymes, including histone acetyltransferases (HATs), histone deacetylases (HDACs), and DNA methyltransferases (DNMTs). nih.gov For instance, metformin can increase the activity of the class III HDAC SIRT1, which can deacetylate various proteins to modulate mitochondrial function and gene expression. mdpi.comnih.gov
Regulation of Gene Transcription: By modulating transcription factors and the epigenetic landscape, biguanides alter the expression of specific genes. A key effect is the reduced transcription of genes encoding gluconeogenic enzymes in hepatocytes. nih.gov In endometrial cancer cells, proteomic analysis revealed that metformin treatment alters the expression of numerous proteins involved in proliferation and tumor immune response. nih.gov
Control of Cell Cycle Proteins: Biguanides have been shown to induce cell cycle arrest in various cancer cell lines. This is associated with the downregulation of proteins that drive cell cycle progression, such as Cyclin D1, and the upregulation of cell cycle inhibitors like p21 and p27, often through a p53-dependent or independent mechanism. nih.govmdpi.com
Modulation of MicroRNA (miRNA) Expression: In vitro studies have found that biguanides can alter the expression levels of several miRNAs. For example, metformin treatment has been reported to increase the levels of the tumor-suppressive let-7a miRNA in breast cancer cells and to modulate the expression of miR-21. amegroups.cn These changes in miRNA levels can, in turn, affect the expression of a wide array of target genes.
Table 4: In Vitro Effects of Biguanides (e.g., Etoformin/Metformin) on Gene and Protein Regulation This table is interactive. Click on the headers to sort.
| Regulatory Level | Specific Target | Observed Effect | Cell System Example | References |
|---|---|---|---|---|
| Epigenetic | HDACs, DNMTs, SIRT1 | Modulation of activity | Various | nih.gov |
| Gene Expression | Gluconeogenic enzymes (e.g., PEPCK, G6PC) | Decreased mRNA levels | Hepatocytes | nih.gov |
| Protein Expression | Cyclin D1 | Decreased protein levels | Cancer cell lines | nih.gov |
| Protein Expression | p53, p21 | Increased protein levels/activity | Cancer cell lines | nih.govmdpi.com |
| microRNA Expression | let-7a | Increased expression | MCF-7 breast cancer cells | amegroups.cn |
The ability of etoformin to reach its intracellular targets is critically dependent on specific transport systems and results in its accumulation in particular subcellular compartments.
Cellular Uptake: Under physiological conditions, biguanides like metformin exist as positively charged cations. nih.gov This charge prevents them from freely diffusing across the plasma membrane. Their entry into cells is mediated by specific carrier proteins, most notably the organic cation transporters (OCTs). nih.gov The expression of different OCT isoforms varies by tissue; for example, OCT1 is predominantly expressed in the liver, which is a primary site of action, while OCT2 is prominent in the kidney. nih.gov
Subcellular Localization: Once inside the cell, a primary site of accumulation and action for biguanides is the mitochondria. mdpi.comnih.gov This localization is consistent with the identification of mitochondrial respiratory chain complexes as key molecular targets. The positive charge of the molecule may also facilitate its accumulation within the mitochondrial matrix, driven by the mitochondrial membrane potential. Studies have also noted that the localization of other proteins, such as glucokinase regulatory protein (GCKR), can be influenced by the metabolic state of the cell, which is altered by biguanides. mdpi.com
Table 5: Cellular Uptake and Subcellular Localization of Biguanides (e.g., Etoformin/Metformin) This table is interactive. Click on the headers to sort.
| Process | Key Component/Compartment | Description | Tissue/Cell Type Example | References |
|---|---|---|---|---|
| Cellular Uptake | Organic Cation Transporter 1 (OCT1) | Facilitates transport across the plasma membrane into hepatocytes. | Liver | nih.gov |
| Cellular Uptake | Organic Cation Transporter 2 (OCT2) | Facilitates transport into renal tubular cells for excretion. | Kidney | nih.gov |
| Subcellular Localization | Mitochondria | Primary site of action and accumulation, targeting respiratory chain complexes. | Hepatocytes, Muscle Cells | mdpi.comnih.gov |
| Subcellular Localization | Cytoplasm | Location of indirect targets like AMPK and glycolytic enzymes. | All responsive cells | nih.gov |
| Subcellular Localization | Nucleus | Location of regulated transcription factors and epigenetic machinery. | All responsive cells | nih.govresearchgate.net |
Structure-Activity Relationship (SAR) Studies of Etoformin and Its Derivatives
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For biguanides, these studies help to identify the chemical features essential for their pharmacological effects and to design novel derivatives with potentially improved properties.
Role of the Biguanide (B1667054) Moiety: The core biguanide structure is essential for the activity of this class of compounds. It forms key interactions, such as salt bridges, with target enzymes. For instance, in the complex with E. coli DHFR, the biguanide group forms a salt bridge with an aspartate residue in the active site. nih.gov
Influence of N-Substituents: The nature of the substituents on the biguanide nitrogen atoms significantly impacts potency and target specificity. A comparative study of metformin (two methyl groups) and phenformin (a phenethyl group) showed that the more hydrophobic phenethyl group of phenformin leads to a much stronger inhibition of ecDHFR compared to metformin. nih.gov This increased affinity is attributed to favorable interactions of the aryl group with hydrophobic residues in the enzyme's active site. nih.gov Similarly, the higher lipophilicity of phenformin compared to metformin affects its pharmacokinetic profile. mdpi.com
General Principles from Related Fields: While extensive SAR studies on etoformin itself are limited, principles from the development of other enzyme inhibitors are relevant. For example, in the development of DPP-4 inhibitors, SAR studies have shown that the addition of specific groups (e.g., fluoro atoms) to aromatic rings can enhance potency by orders of magnitude. mdpi.com The position of these substitutions is also critical, with para-substitutions often being more effective than ortho- or meta-substitutions. mdpi.com These principles highlight the importance of systematic structural modification in optimizing the interaction between a drug and its molecular target.
Table 6: Structure-Activity Relationship (SAR) Insights for Biguanides This table is interactive. Click on the headers to sort.
| Structural Feature | Example Compound(s) | Impact on Activity | Putative Reason | References |
|---|---|---|---|---|
| Biguanide Core | Metformin, Phenformin, Buformin | Essential for activity | Forms key hydrogen bonds and salt bridge interactions with target enzymes. | nih.gov |
| N-Alkyl Substitution (e.g., -CH3) | Metformin | Baseline activity | Small, less hydrophobic groups result in lower binding affinity for some targets compared to larger groups. | nih.gov |
| N-Arylalkyl Substitution (e.g., -CH2CH2Ph) | Phenformin | Increased potency (e.g., vs. ecDHFR) | Hydrophobic group interacts with hydrophobic pockets in the target's active site, increasing binding affinity. | nih.gov |
| Overall Lipophilicity | Phenformin > Metformin | Higher potency, but also different ADMET profile | Increased lipophilicity can enhance membrane permeability and interaction with hydrophobic targets. | mdpi.com |
Biochemical and Biophysical Characterization of Etoformin Hydrochloride Interactions with Macromolecules
The interaction of biguanides with macromolecules has been characterized using various biochemical and biophysical techniques. These studies confirm that biguanides directly interact with and inhibit mitochondrial complex I, which is a central event in their mechanism of action. nih.govfrontiersin.orgcam.ac.uk
Biochemical assays on isolated mitochondria demonstrate that biguanides inhibit the activity of respiratory chain dehydrogenases, though often at high concentrations that may not be physiologically relevant in all tissues. nih.gov The inhibitory concentration (IC50) varies depending on the specific biguanide, with more hydrophobic compounds like phenformin being more potent than metformin. nih.gov This inhibition of complex I activity reduces oxygen consumption and decreases the mitochondrial membrane potential. frontiersin.org
A key biophysical insight comes from cryo-EM studies, which revealed a novel mechanism of action where biguanides can exert a local chaotropic effect. biorxiv.org This interaction involves the displacement and disordering of a key alpha-helix in the membrane domain of complex I, a type of localized disruption not previously described for other drugs. biorxiv.org This finding suggests that biguanides can modulate protein function through a direct, structure-distorting mechanism, in addition to competitive inhibition in the active site. biorxiv.org
The primary biochemical consequence of complex I inhibition is the activation of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. nih.govnih.gov The inhibition of mitochondrial respiration leads to a decrease in ATP synthesis and a corresponding increase in the cellular AMP:ATP ratio. nih.govnih.gov This shift in the energy state of the cell leads to the allosteric activation of AMPK, which then phosphorylates a multitude of downstream targets to restore energy homeostasis. nih.govfrontiersin.org
Theoretical Pharmacological Models for this compound Action
The preclinical data on biguanides have led to the formation of a widely accepted theoretical model for their pharmacological action, which can be applied to this compound.
The central tenet of this model is the mitochondrial-centric mechanism :
Inhibition of Complex I : Etoformin, like other biguanides, enters cells and directly inhibits mitochondrial respiratory chain complex I. nih.govfrontiersin.org The efficiency of this step is likely dictated by the lipophilicity of its side chains, which influences its ability to accumulate in the mitochondrial membrane. biorxiv.org
Induction of Energy Stress : The inhibition of complex I impairs oxidative phosphorylation, leading to a reduction in ATP production and an increase in the AMP/ATP and ADP/ATP ratios. nih.govnih.gov
Activation of AMPK : The elevated AMP/ATP ratio serves as a signal of low cellular energy, which allosterically activates AMPK. nih.govnih.gov
Downstream Metabolic Effects : Activated AMPK acts as a master metabolic regulator. It phosphorylates key enzymes and transcription factors, leading to the inhibition of ATP-consuming anabolic pathways (like hepatic gluconeogenesis) and the activation of ATP-producing catabolic pathways (like fatty acid oxidation and glucose uptake). nih.govresearchgate.net
A significant point of discussion within this model is the "concentration paradox." The concentrations of biguanides required to inhibit complex I in isolated mitochondria are often in the millimolar range, whereas therapeutic plasma concentrations are much lower, in the micromolar range. nih.govnih.gov This discrepancy suggests that either biguanides accumulate to much higher concentrations within the mitochondria of target tissues (such as the liver) or that additional, more sensitive mechanisms are at play. nih.govnih.gov The unique structural features of Etoformin, such as the chloroethyl group, could potentially influence its cellular uptake and mitochondrial accumulation, thereby modulating its activity within this theoretical framework.
Preclinical Pharmacokinetics and Pharmacodynamics of Etoformin Hydrochloride in Non Human Systems
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models
Detailed ADME studies are fundamental to characterizing the preclinical profile of a new chemical entity. For etoformin (B1196765) hydrochloride, specific data from in vivo or in vitro preclinical models are not widely available.
In Vitro Metabolic Stability and Enzyme Kinetics of Etoformin Hydrochloride
Information regarding the in vitro metabolic stability of this compound is not present in the available scientific literature. Typically, such studies would involve incubating the compound with liver microsomes or hepatocytes from various preclinical species (e.g., rat, mouse, dog, monkey) to determine its intrinsic clearance.
Interactive Data Table: Hypothetical In Vitro Metabolic Stability Data The following table is a template representing typical data generated in such studies and is for illustrative purposes only, as specific data for this compound is unavailable.
| Preclinical Species | System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Rat | Liver Microsomes | Data Not Available | Data Not Available |
| Mouse | Liver Microsomes | Data Not Available | Data Not Available |
| Dog | Liver Microsomes | Data Not Available | Data Not Available |
| Monkey | Liver Microsomes | Data Not Available | Data Not Available |
Identification and Characterization of this compound Metabolites in Non-Human Biological Fluids
There are no publicly available studies that identify or characterize the metabolites of this compound in non-human biological fluids such as plasma, urine, or feces. Metabolite profiling is a critical step in preclinical development to understand the biotransformation pathways and to identify any potentially active or reactive metabolites.
Tissue Distribution and Accumulation Patterns of this compound in Animal Models
Specific studies detailing the tissue distribution and accumulation of this compound in animal models have not been published. Such studies, often conducted using radiolabeled compounds, are essential to understand which tissues the drug and its metabolites accumulate in, providing insights into potential sites of action and toxicity.
Elucidation of Excretion Pathways of this compound in Preclinical Species
The primary routes and mechanisms of excretion for this compound in preclinical species have not been described in the available literature. Elucidating whether the compound is eliminated primarily through renal or fecal pathways, and the extent of active secretion versus passive filtration, is a key component of its pharmacokinetic profile.
Pharmacodynamic Biomarker Identification and Validation in Preclinical Models
There is no information in the scientific literature regarding the identification and validation of specific pharmacodynamic biomarkers for this compound in preclinical models. For a compound in the biguanide (B1667054) class, potential biomarkers could be related to glycemic control or cellular energy metabolism, but specific research on this compound is lacking.
Preclinical Drug-Drug Interaction Studies Involving this compound
No preclinical drug-drug interaction studies for this compound have been published. These studies are crucial for assessing the potential for the compound to alter the pharmacokinetics or pharmacodynamics of co-administered drugs, typically by investigating its effects on major drug-metabolizing enzymes (e.g., cytochrome P450s) and drug transporters.
Interactive Data Table: Illustrative Preclinical Drug-Drug Interaction Profile This table illustrates the type of data that would be generated from in vitro drug-drug interaction screening. It is a hypothetical representation as no specific data for this compound is available.
| CYP450 Isoform | Inhibition (IC50, µM) | Induction (Fold Change) |
|---|---|---|
| CYP1A2 | Data Not Available | Data Not Available |
| CYP2C9 | Data Not Available | Data Not Available |
| CYP2C19 | Data Not Available | Data Not Available |
| CYP2D6 | Data Not Available | Data Not Available |
Etoformin Hydrochloride in Advanced Preclinical Research Models
In Vivo Studies Utilizing Relevant Animal Models for Mechanistic Insights
In vivo studies are indispensable for understanding the complex physiological and metabolic effects of a potential anti-diabetic agent within a whole biological system. The primary goal is to observe the compound's effects on glucose homeostasis and related pathologies in models that mimic human disease.
To investigate a compound like Etoformin (B1196765) hydrochloride, researchers would employ well-established animal models of type 2 diabetes mellitus (T2DM) that exhibit key features of the human condition, such as insulin (B600854) resistance, hyperglycemia, and β-cell dysfunction. nih.gov The development of these models involves genetic manipulation, specific diets, or chemical induction. mdpi.com
Commonly used models include:
Diet-Induced and Chemical-Induced Models: One of the most prevalent methods involves feeding rodents a high-fat diet (HFD) to induce obesity and insulin resistance, often followed by a low dose of streptozotocin (B1681764) (STZ). mdpi.comfrontiersin.org The HFD mimics the dietary factors contributing to human T2DM, while STZ, a glucosamine-nitrosourea compound, induces mild impairment of insulin secretion by causing targeted damage to pancreatic β-cells, reflecting a later stage of the disease in humans. mdpi.comfrontiersin.org Sprague-Dawley (SD) or Wistar rats are frequently used for these models. frontiersin.orgfrontiersin.org
Spontaneous and Genetic Models: Various strains of mice and rats spontaneously develop diabetes and obesity due to specific genetic mutations, providing valuable insights into the disease's genetic components. The KK-Ay mouse, for instance, is a model of spontaneous T2DM with high-fat diet feeding. frontiersin.org The Spontaneously Diabetic Torii (SDT) rat is another non-obese T2DM model that exhibits hyperglycemia and hypoinsulinemia. mdpi.com
Characterization of these models is a critical step and typically involves monitoring a panel of metabolic and physiological parameters over time to confirm the diabetic phenotype before and during drug administration.
Table 1: Common Animal Models for Type 2 Diabetes Mellitus Research
| Model Type | Animal | Method of Induction | Key Pathophysiological Features | Reference |
|---|---|---|---|---|
| Chemical & Diet-Induced | Sprague-Dawley (SD) Rat | High-Fat Diet (HFD) + low-dose Streptozotocin (STZ) | Insulin resistance, hyperglycemia, mild β-cell dysfunction | mdpi.comfrontiersin.org |
| Chemical & Diet-Induced | Wistar Rat | High-Fat Diet (HFD) + low-dose Streptozotocin (STZ) | Obesity, insulin resistance, hyperglycemia | frontiersin.org |
| Genetic/Spontaneous | KK-Ay Mouse | Genetic predisposition + High-Fat Diet | Obesity, severe hyperglycemia, insulin resistance | frontiersin.org |
| Genetic/Spontaneous | Spontaneously Diabetic Torii (SDT) Rat | Inbred strain from Sprague-Dawley rats | Non-obese, hyperglycemia, hypoinsulinemia, diabetic complications | mdpi.com |
To understand how Etoformin hydrochloride exerts its effects, animal studies must go beyond measuring blood glucose to assess key molecular and cellular endpoints. Based on the known mechanisms of biguanides like metformin (B114582), investigations would focus on pathways regulating energy metabolism. nih.gov
The primary molecular target for biguanides is the mitochondrial respiratory-chain complex 1. nih.gov Its transient inhibition leads to a decrease in the cell's energy status, which in turn activates AMP-activated protein kinase (AMPK) . frontiersin.orgnih.gov AMPK is a central regulator of cellular energy homeostasis. nih.gov Its activation is a critical endpoint, as it triggers a cascade of beneficial metabolic effects, including:
Inhibition of Hepatic Gluconeogenesis: Activated AMPK suppresses the expression of key gluconeogenic enzymes, such as glucose-6-phosphatase and phosphoenolpyruvate (B93156) carboxykinase, leading to reduced glucose production by the liver. nih.gov
Increased Glucose Uptake: In peripheral tissues like skeletal muscle, AMPK activation facilitates glucose uptake. fda.gov
Modulation of Inflammatory and Fibrotic Pathways: In studies on metformin, activation of AMPK has been shown to inhibit the transforming growth factor-beta (TGF-β)/Smad signaling pathway, which is involved in fibrosis. nih.gov
Therefore, preclinical in vivo studies for this compound would involve quantifying the expression and phosphorylation status of these key proteins in tissues like the liver and muscle.
Table 2: Key Molecular and Cellular Endpoints for Biguanide (B1667054) Research
| Endpoint | Pathway/Mechanism | Tissue of Interest | Measurement Method | Reference |
|---|---|---|---|---|
| AMPK Activation | Phosphorylation of AMPK | Liver, Skeletal Muscle | Western Blot, ELISA | frontiersin.orgnih.gov |
| Hepatic Gluconeogenesis | Expression of G6Pase, PEPCK | Liver | qPCR, Western Blot | nih.gov |
| Insulin Signaling | Phosphorylation of Insulin Receptor, Akt | Skeletal Muscle, Adipose Tissue | Western Blot | fda.gov |
| Fibrotic Markers | Expression of TGF-β, α-SMA, Collagen I | Kidney, Lung | Immunohistochemistry, qPCR | frontiersin.orgnih.gov |
Histopathological analysis provides a visual assessment of a compound's effect on tissue structure and cellular integrity. In the context of diabetes research, this is crucial for evaluating the potential of a drug to prevent or reverse organ damage associated with the disease, such as diabetic nephropathy or non-alcoholic fatty liver disease.
For a compound like this compound, researchers would collect organ tissues (e.g., kidney, liver, pancreas, aorta) from the animal models at the end of the study period. These tissues are then fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin (H&E) for general morphology or special stains like Masson's trichrome for fibrosis). Microscopic examination would focus on identifying pathological changes such as:
In the Kidney: Glomerular hypertrophy, mesangial matrix expansion, and tubulointerstitial fibrosis, which are hallmarks of diabetic nephropathy. frontiersin.org
In the Liver: Steatosis (fat accumulation), inflammation, and fibrosis.
In the Pancreas: Changes in islet size, morphology, and β-cell mass.
These morphological analyses provide tangible evidence of the drug's tissue-protective effects, complementing the data from molecular and physiological assessments. frontiersin.org
Application of Advanced In Vitro Systems and Organ-on-Chip Technologies for this compound Research
While animal models are informative, they have limitations, including interspecies differences and ethical considerations. nih.gov Advanced in vitro systems, particularly organ-on-a-chip (OOC) technologies, are emerging as powerful tools to bridge the gap between traditional cell culture and in vivo studies. nih.govhcltech.com
OOCs are microfluidic devices that contain living human cells in a continuously perfused, 3D microenvironment that mimics the key physiological and mechanical functions of a human organ. mdpi.com For this compound research, several OOC models would be highly relevant:
Liver-on-a-Chip: To study hepatic glucose production, metabolism of the drug, and potential hepatotoxicity in a human-relevant system.
Kidney-on-a-Chip: To investigate drug-induced nephrotoxicity and the compound's effects on kidney tubule function. nih.gov
Gut-on-a-Chip: To model intestinal glucose absorption and understand the drug's interaction with the gut microbiome and intestinal cells.
These systems allow for real-time monitoring and quantitative assessment of cellular responses under controlled conditions, offering a more precise understanding of organ-specific mechanisms and potentially reducing the reliance on animal testing. nih.gov
Computational Chemistry and In Silico Approaches
In silico or computational approaches use computer simulations to model and predict the behavior of chemical compounds, accelerating the drug discovery process and reducing experimental costs. ekb.eg These methods provide profound insights into molecular interactions that are difficult to observe experimentally.
For this compound, computational chemistry techniques such as molecular docking and molecular dynamics (MD) simulations would be employed. ekb.egnih.gov
Molecular Docking: This method predicts the preferred binding orientation of a molecule (ligand) to a second molecule (receptor), such as a protein transporter or enzyme. It could be used to model how this compound interacts with its primary transporter, the organic cation transporter 1 (OCT1), or with its mitochondrial target. nih.gov
Molecular Dynamics (MD) Simulation: MD simulations model the movement of atoms and molecules over time, providing a detailed view of the stability and dynamics of the ligand-receptor complex. This can help refine the understanding of the binding mechanism and the functional consequences of the interaction. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that correlate the structural features of molecules with their biological activity or physicochemical properties, respectively. researchgate.net These models are invaluable in the early stages of drug development for screening virtual compound libraries and optimizing lead candidates. researchgate.netnih.gov
The development of a QSAR model for a class of compounds like biguanides would follow several key steps:
Data Set Compilation: A dataset of structurally related compounds with experimentally measured biological activity (e.g., IC50 for enzyme inhibition) is assembled. researchgate.net
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation relating the descriptors to the biological activity. preprints.org
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and reliable. researchgate.net
For this compound, a QSAR model could be used to predict its anti-diabetic activity based on its unique structural features compared to other biguanides. Furthermore, it could guide the synthesis of novel analogs with potentially improved potency or more favorable pharmacokinetic properties. researchgate.net
Table 3: General Steps in a QSAR Modeling Workflow
| Step | Description | Key Tools/Techniques | Reference |
|---|---|---|---|
| 1. Data Collection & Curation | Gather a set of compounds with known structures and biological activities. Cleanse the data to ensure consistency. | Chemical databases (e.g., ChEMBL), literature | nih.gov |
| 2. Structure & Descriptor Generation | Generate 2D/3D structures and calculate various molecular descriptors (e.g., topological, electronic, steric). | Molecular modeling software | nih.gov |
| 3. Dataset Splitting | Divide the dataset into a training set (to build the model) and a test set (to validate it). | Random selection, structure-based clustering | preprints.org |
| 4. Model Development | Apply statistical or machine learning algorithms to establish a relationship between descriptors and activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), Artificial Neural Networks (ANN) | researchgate.netpreprints.org |
| 5. Model Validation | Assess the model's statistical significance, robustness, and predictive power using various metrics (e.g., R², Q², RMSE). | Cross-validation, external validation | researchgate.netresearchgate.net |
| 6. Interpretation & Application | Analyze the model to understand which structural features are important for activity and use it to predict the activity of new compounds. | Model interpretation, virtual screening | nih.gov |
Predictive Modeling for Preclinical Pharmacokinetics of this compound
Predictive modeling plays a pivotal role in modern drug development, offering a theoretical framework to anticipate a drug's behavior in a biological system before extensive in vivo testing. For this compound, a biguanide derivative, predictive modeling for its preclinical pharmacokinetics would involve a multi-faceted approach, integrating in silico, in vitro, and mathematical techniques to forecast its absorption, distribution, metabolism, and excretion (ADME) profile. This process is instrumental in guiding lead optimization and designing more efficient preclinical studies.
In Silico Approaches
The initial step in predictive modeling often involves in silico tools, which use computer simulations to estimate the physicochemical and pharmacokinetic properties of a drug candidate. For this compound, these models would leverage its chemical structure to predict key parameters that influence its pharmacokinetic behavior.
Physicochemical properties such as pKa, logP (lipophilicity), and solubility are fundamental to predicting a drug's absorption and distribution. scirp.org At physiological pH, a compound like metformin, which is structurally related to etoformin, exists as a hydrophilic cation, a characteristic that limits its passive diffusion across cell membranes. scirp.org In silico models can provide initial estimates of these properties for this compound, guiding early formulation development.
Furthermore, in silico models can predict the interaction of this compound with drug transporters. Given that metformin's absorption and disposition are heavily reliant on transporters like organic cation transporters (OCTs) and plasma membrane monoamine transporters (PMAT), it is highly probable that this compound's pharmacokinetics are also transporter-mediated. scirp.orgf1000research.com Computational docking simulations can predict the binding affinity of this compound to these transporters, offering insights into its potential absorption and elimination pathways.
In Vitro ADME Assays
Data from in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are crucial for refining the predictions made by in silico models and providing empirical data for more complex pharmacokinetic models. sygnaturediscovery.combioivt.com These assays utilize cellular and subcellular systems to mimic physiological processes.
Key in vitro assays for characterizing the preclinical pharmacokinetics of this compound would include:
Permeability Assays: Using cell lines like Caco-2, which mimic the intestinal epithelium, to assess the passive and active transport of the compound across the intestinal barrier. nih.gov
Metabolic Stability Assays: Incubating this compound with liver microsomes or hepatocytes to determine its susceptibility to metabolic enzymes. nih.gov Metformin itself is not metabolized, a characteristic that might extend to this compound. nih.gov
Transporter Studies: Employing cells overexpressing specific transporters (e.g., OCT1, OCT2, MATE1) to confirm the predictions from in silico models and quantify the kinetics of transporter-mediated uptake and efflux. f1000research.com
Plasma Protein Binding: Determining the extent to which this compound binds to plasma proteins, which influences its distribution and availability to target tissues. sygnaturediscovery.com
The data generated from these in vitro studies provide essential parameters for building more sophisticated pharmacokinetic models.
Physiologically Based Pharmacokinetic (PBPK) Modeling
Physiologically based pharmacokinetic (PBPK) modeling represents the pinnacle of predictive preclinical pharmacokinetics. dovepress.comnih.govnih.gov These models are mathematical representations of the body, comprising interconnected compartments that correspond to different organs and tissues. oatext.com By integrating drug-specific data (from in silico and in vitro studies) with physiological information (e.g., blood flow rates, tissue volumes), PBPK models can simulate the concentration-time profile of a drug in various parts of the body. dovepress.comoatext.com
For this compound, a PBPK model would be constructed by incorporating data on its physicochemical properties, permeability, metabolic stability, and transporter kinetics. nih.gov The model could then be used to:
Predict the oral bioavailability of different formulations.
Simulate the drug's distribution into key organs like the liver and kidneys, which are primary sites of action and elimination for biguanides. nih.gov
Forecast the impact of genetic polymorphisms in drug transporters on pharmacokinetic variability. nih.gov
Explore potential drug-drug interactions. dovepress.com
A study on metformin hydrochloride demonstrated the successful use of PBPK modeling, implemented through software like GastroPlus®, to predict in vivo pharmacokinetic parameters from in vitro release data of a floating bead formulation. f1000research.com Similarly, the Simcyp Simulator has been used to develop a drug-specific PBPK model for metformin, indicating that in vitro dissolution kinetics have a significant effect on its absorption. nih.gov
The predictive power of a PBPK model is validated by comparing its simulations with observed data from preclinical in vivo studies in animal models, such as rats. nih.govnih.govnih.gov Any discrepancies are used to refine the model parameters, enhancing its predictive accuracy for subsequent applications.
The table below illustrates the types of data that would be integrated into a PBPK model for this compound, based on established methodologies for similar compounds.
| Parameter Category | Specific Parameter | Source of Data | Relevance to Pharmacokinetic Prediction |
| Physicochemical | pKa | Experimental/In Silico | Determines ionization state and influences absorption and distribution. |
| logP/logD | Experimental/In Silico | Predicts lipophilicity and membrane permeability. sygnaturediscovery.com | |
| Aqueous Solubility | Experimental | Affects dissolution and absorption. sygnaturediscovery.com | |
| Absorption | Effective Permeability (Peff) | In vitro (e.g., Caco-2 assays) | Quantifies the rate of passage across the intestinal wall. |
| Transporter Kinetics (Km, Vmax) | In vitro (transfected cell lines) | Characterizes the efficiency of key uptake transporters (e.g., OCT1, PMAT). f1000research.com | |
| Distribution | Plasma Protein Binding | In vitro (e.g., equilibrium dialysis) | Determines the fraction of unbound, pharmacologically active drug. sygnaturediscovery.com |
| Blood-to-Plasma Ratio | In vitro | Informs on the distribution of the drug between red blood cells and plasma. sygnaturediscovery.com | |
| Tissue-to-Plasma Partition Coefficients (Kp) | In silico prediction/In vivo data | Predicts the extent of drug distribution into various tissues. | |
| Metabolism | Intrinsic Clearance (CLint) | In vitro (liver microsomes/hepatocytes) | Measures the rate of metabolism by liver enzymes. |
| Excretion | Renal Clearance (CLr) | In vivo data | Quantifies the rate of elimination via the kidneys. |
| Transporter Kinetics (Km, Vmax) | In vitro (transfected cell lines) | Characterizes the efficiency of key efflux transporters (e.g., MATE1). f1000research.com |
Table 1: Key Parameters for Predictive Pharmacokinetic Modeling of this compound
Future Directions and Emerging Research Avenues for Etoformin Hydrochloride
Exploration of Novel Therapeutic Research Areas for Etoformin (B1196765) Hydrochloride (beyond established uses of related compounds)
The therapeutic landscape of biguanides is expanding far beyond their traditional role in glycemic control. nih.govsochob.clnih.gov While Etoformin hydrochloride's direct investigation in these areas is not documented, the trajectory of metformin (B114582) research suggests several promising avenues for exploration.
Emerging research on metformin has revealed its potential in a variety of conditions, suggesting that other biguanides like this compound could be investigated for similar effects. nih.govsochob.clnih.gov These areas include:
Oncology: Metformin has been studied for its potential to inhibit tumor growth and improve outcomes in various cancers, including breast, colon, and pancreatic cancer. nih.govmdpi.comoncotarget.com The proposed mechanisms involve the activation of AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.govoncotarget.com Preclinical studies have shown that metformin can have anti-proliferative and pro-apoptotic effects on cancer cells. oncotarget.com
Neurodegenerative Diseases: The neuroprotective effects of metformin are being investigated in conditions like Alzheimer's and Parkinson's disease. nih.gov Research suggests it may improve insulin (B600854) resistance in the brain, reduce neuronal apoptosis, and decrease neuroinflammation. nih.gov
Anti-aging: Researchers are exploring the potential of metformin to target fundamental aging processes, with studies like the Targeting Aging with Metformin (TAME) trial aiming to investigate its effects on age-related diseases. frontiersin.org
Polycystic Ovary Syndrome (PCOS): Metformin is already used off-label to manage the metabolic and reproductive abnormalities associated with PCOS. nih.govfrontiersin.orgnih.gov
Non-alcoholic Fatty Liver Disease (NAFLD): Given the close association between NAFLD and metabolic dysfunction, the effects of biguanides on this condition are a key area of interest. nih.govmdpi.com
The table below summarizes potential novel therapeutic areas for this compound, extrapolated from research on related compounds.
| Therapeutic Area | Potential Mechanism of Action (based on related compounds) |
| Oncology | Inhibition of mTOR pathway, activation of AMPK, anti-proliferative effects |
| Neurodegenerative Diseases | Improved central insulin sensitivity, reduced neuroinflammation |
| Anti-aging | Modulation of fundamental aging pathways |
| Polycystic Ovary Syndrome | Improvement of insulin resistance and hormonal imbalances |
| Non-alcoholic Fatty Liver Disease | Reduction of hepatic steatosis and inflammation |
Investigation of this compound in Combination with Other Investigational Agents in Preclinical Models
Combination therapy is a cornerstone of modern medicine, and the investigation of biguanides in conjunction with other drugs is a burgeoning field of research. researchgate.netfrontiersin.org While specific preclinical data for this compound combinations are not available, the extensive research on metformin combinations provides a roadmap for future studies.
The rationale for combination therapy is often to achieve synergistic effects, target multiple pathways, and reduce the doses of individual agents, thereby potentially minimizing side effects. nih.gov For a compound like this compound, preclinical models could explore combinations with:
Chemotherapeutic agents and targeted cancer therapies: Metformin has been shown to enhance the efficacy of various cancer treatments. nih.govoncotarget.com
Immunotherapies: There is growing interest in how metabolic modulators like metformin can impact the tumor microenvironment and enhance the response to immune checkpoint inhibitors. mdpi.com
Other antidiabetic agents: Combining different classes of antidiabetic drugs can lead to more comprehensive glycemic control. mdpi.commdpi.commdpi.com Combinations of metformin with SGLT2 inhibitors (e.g., empagliflozin, canagliflozin, dapagliflozin) and DPP-4 inhibitors (e.g., sitagliptin, linagliptin) are already in clinical use. wikipedia.orgdrugbank.com
Drugs for neurodegenerative diseases: Investigating combinations that could have additive or synergistic neuroprotective effects would be a logical next step.
The following table outlines potential combination therapies for this compound in preclinical research, based on existing metformin studies.
| Combination Agent Class | Rationale for Combination |
| Chemotherapy/Targeted Cancer Therapy | Enhance anti-tumor efficacy, overcome drug resistance |
| Immunotherapy | Modulate tumor microenvironment, improve immune response |
| SGLT2 Inhibitors/DPP-4 Inhibitors | Achieve synergistic glycemic control |
| Neuroprotective Agents | Provide multi-faceted approach to treating neurodegeneration |
Application of Systems Biology and Omics Technologies (Genomics, Proteomics, Metabolomics) to this compound Research
Systems biology, which utilizes a holistic approach to understand complex biological systems, and its associated "omics" technologies (genomics, proteomics, metabolomics) are powerful tools for drug research and development. nih.govnih.govembopress.orgresearchgate.netfrontiersin.org These technologies can provide a comprehensive understanding of a drug's mechanism of action, identify biomarkers for response, and uncover novel therapeutic applications.
For this compound, the application of omics technologies could be transformative:
Genomics: Could help identify genetic variations that influence an individual's response to this compound, paving the way for personalized medicine. bmrb.iougent.bemdpi.com
Proteomics: Can elucidate the protein networks and signaling pathways modulated by this compound, providing a deeper understanding of its cellular effects. bmrb.iougent.bemdpi.comnih.gov
Metabolomics: By analyzing the global metabolic profile, researchers can map the metabolic perturbations induced by this compound and identify novel biomarkers of its activity. bmrb.iomdpi.comnih.govnih.gov
Integrating these multi-omics datasets would offer a systems-level view of this compound's effects, moving beyond a single-target approach to a more comprehensive understanding of its biological impact. embopress.orgnih.gov
Q & A
Q. What are the validated analytical methods for quantifying Etoformin hydrochloride purity in experimental formulations?
this compound purity can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC) with a mobile phase comprising water, hexanesulfonic acid, and acetonitrile (50:30:20 ratio) adjusted to pH 2.0 with trifluoroacetic acid . A UV detector at 232 nm is recommended for peak identification. System suitability tests, including resolution factors and tailing parameters, must be validated against pharmacopeial standards (e.g., USP) to ensure reproducibility .
Q. How should researchers design a synthesis protocol for this compound to ensure high yield and minimal impurities?
Synthesis protocols often involve controlled precipitation using ethanol as a solvent, followed by purification via recrystallization. For example, similar biguanide derivatives (e.g., Metformin hydrochloride) are synthesized by reacting precursors in ethanol under reflux, with subsequent drying at 60°C for ≥2 hours to remove residual solvents . Infrared spectroscopy (IR) and mass spectrometry (MS) are critical for verifying structural integrity and detecting byproducts .
Q. What pharmacopeial standards apply to this compound in preclinical studies?
this compound must comply with USP or EP monographs for identity, assay, and impurity profiling. Key tests include:
- Identification : IR absorption matching reference spectra .
- Assay : Titration or HPLC methods ensuring 99.0–101.0% purity .
- Impurities : Limits for related substances (e.g., 1-methylbiguanide) should not exceed 0.1% .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound formulations?
Discrepancies often arise due to bioavailability differences. To address this:
- Use dissolution testing (USP Apparatus II, 50 rpm, pH 6.8 buffer) to simulate gastrointestinal release profiles .
- Validate in vivo absorption using preclinical models (e.g., rodent hypoglycemic assays) with plasma concentration monitoring via LC-MS/MS .
- Apply factorial experimental design to optimize formulation variables (e.g., polymer matrices in extended-release tablets) .
Q. What methodologies are recommended for studying this compound’s mechanism of action in metabolic pathways?
- AMPK signaling assays : Use cell lines (e.g., HepG2) treated with Etoformin and measure phosphorylation via Western blotting .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity to targets like mitochondrial complex I .
- Metabolomic profiling : Employ LC-MS or NMR to track changes in glucose uptake and lactate production in hepatocyte models .
Q. How should researchers address batch-to-batch variability in this compound’s physicochemical properties?
- Implement quality-by-design (QbD) principles: Define critical material attributes (e.g., particle size, polymorphism) using X-ray diffraction (XRD) and dynamic light scattering (DLS) .
- Conduct stability studies under ICH guidelines (25°C/60% RH) to assess degradation pathways (e.g., hydrolysis in acidic conditions) .
- Use multivariate analysis (e.g., PCA) to correlate process parameters (e.g., drying time) with impurity profiles .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., varying IC50 values across studies), cross-validate methods using certified reference materials (CRMs) and adhere to standardized protocols from pharmacopeias .
- Experimental Replication : Detailed documentation of synthesis steps, instrumentation settings, and statistical analyses (e.g., ANOVA for dissolution data) is essential for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
